molecular formula C15H26N2O4 B1311444 (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1212074-78-6

(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1311444
CAS RN: 1212074-78-6
M. Wt: 298.38 g/mol
InChI Key: LEJHMMZZSDZTLY-GFCCVEGCSA-N
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Description

“®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C15H26N2O4 . It is used in scientific research and its unique structure allows for diverse applications, such as drug discovery and synthesis of complex molecules.


Synthesis Analysis

The synthesis of compounds like this often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not provided in the search results.


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes carboxylic acid and piperidine components .

Scientific Research Applications

Synthesis of Pyrrolidin-2-ones

Pyrrolidin-2-ones are valuable compounds in medicinal chemistry due to their presence in various bioactive molecules. The compound can undergo ring contraction and deformylative functionalization to selectively synthesize pyrrolidin-2-ones. This process involves a domino reaction including in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Generation of 3-Iodopyrroles

3-Iodopyrroles are important in the synthesis of natural products and pharmaceuticals. The same compound can be used to generate 3-iodopyrroles through a cascade of reactions starting from N-substituted piperidines. The selectivity of the reaction can be tuned using specific oxidants and additives, making it a flexible method for synthesizing these heterocycles .

Future Directions

Pyrrolidine derivatives, like this compound, are widely used in drug discovery . Therefore, future research may focus on exploring the biological activity of this compound and its potential applications in medicine.

properties

IUPAC Name

(2R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJHMMZZSDZTLY-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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